4-Methylpyrimidine-2-sulfonamide
Overview
Description
4-Methylpyrimidine-2-sulfonamide is an organosulfur compound with the molecular formula C₅H₇N₃O₂S It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Scientific Research Applications
4-Methylpyrimidine-2-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.
Medicine: Explored for its antibacterial and antifungal properties, making it a candidate for drug development.
Industry: Utilized in the production of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
Target of Action
4-Methylpyrimidine-2-sulfonamide primarily targets the human estrogen receptor alpha (ERα) and CDK2/Cyclin proteins . These proteins play a crucial role in cell cycle regulation and hormone-responsive gene expression, respectively .
Mode of Action
The compound interacts with its targets through a process known as molecular docking . This interaction results in the compound binding to ERα and CDK2/Cyclin proteins with high affinity . The binding of this compound to these proteins can inhibit their normal function, potentially leading to altered cell cycle progression and gene expression .
Biochemical Pathways
This compound affects the dihydropteroate synthetase pathway . This pathway is vital for the synthesis of folate, a key molecule required for cells to make nucleic acids, such as DNA or RNA . By inhibiting this pathway, the compound can disrupt DNA synthesis and cell division .
Pharmacokinetics
Like other sulfonamides, it is likely to have good oral bioavailability and be distributed widely in the body
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effects on its target proteins. By binding to ERα and CDK2/Cyclin proteins, the compound can disrupt normal cell cycle progression and hormone-responsive gene expression . This can lead to the death of cancer cells, providing a potential therapeutic effect .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances in the body, such as food or other drugs, can affect the absorption and metabolism of the compound .
Safety and Hazards
The compound is associated with certain hazards. The GHS07 pictogram applies to it, and the signal word is “Warning”. Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Biochemical Analysis
Biochemical Properties
It is known that sulfonamides, a group to which this compound belongs, exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . This suggests that 4-Methylpyrimidine-2-sulfonamide may interact with enzymes, proteins, and other biomolecules in a similar manner .
Cellular Effects
Some sulfonamide drugs have been shown to have antibacterial properties, suggesting that this compound may also influence cell function .
Molecular Mechanism
Sulfonamides are known to act by inhibiting the synthesis of folic acid, a vital component for bacterial growth . This suggests that this compound may exert its effects at the molecular level through similar mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylpyrimidine-2-sulfonamide typically involves the sulfonation of 4-methylpyrimidine. One common method includes the reaction of 4-methylpyrimidine with chlorosulfonic acid, followed by neutralization with ammonia to yield the sulfonamide derivative. The reaction conditions often require controlled temperatures and careful handling of reagents due to the exothermic nature of the sulfonation process.
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation reactors where 4-methylpyrimidine is treated with sulfur trioxide or oleum. The resulting sulfonic acid intermediate is then converted to the sulfonamide through neutralization with aqueous ammonia or other suitable amines. This process ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Methylpyrimidine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it to corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the sulfonamide nitrogen.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: N-alkyl or N-acyl sulfonamides.
Comparison with Similar Compounds
Sulfamethoxazole: Another sulfonamide with similar antibacterial properties.
Sulfadiazine: Used in combination with pyrimethamine for treating toxoplasmosis.
Sulfamethazine: Commonly used in veterinary medicine.
Uniqueness: 4-Methylpyrimidine-2-sulfonamide stands out due to its specific substitution pattern on the pyrimidine ring, which may confer unique binding properties and biological activity compared to other sulfonamides. Its methyl group at the 4-position can influence its pharmacokinetics and pharmacodynamics, making it a distinct candidate for further research and development.
Properties
IUPAC Name |
4-methylpyrimidine-2-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2S/c1-4-2-3-7-5(8-4)11(6,9)10/h2-3H,1H3,(H2,6,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLNVTKRXIXEJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)S(=O)(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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